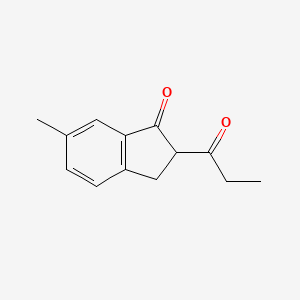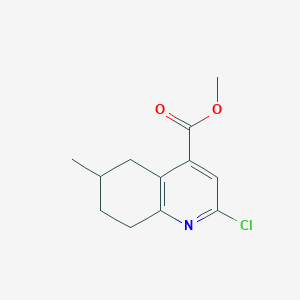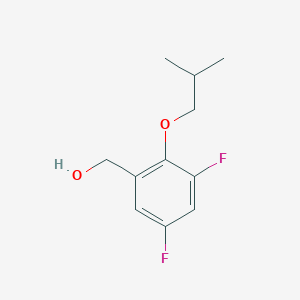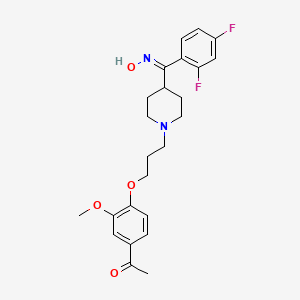
1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a difluorophenyl group, a hydroxyimino group, and a piperidinyl group, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone typically involves multiple steps. One common method includes the reaction of 2,4-difluorobenzaldehyde with hydroxylamine to form the hydroxyimino intermediate. This intermediate is then reacted with piperidine to form the piperidinyl derivative. The final step involves the reaction of this derivative with 3-methoxyphenyl ethanone under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards .
化学反応の分析
Types of Reactions
1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
科学的研究の応用
1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- Methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate
Uniqueness
1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
特性
分子式 |
C24H28F2N2O4 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
1-[4-[3-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C24H28F2N2O4/c1-16(29)18-4-7-22(23(14-18)31-2)32-13-3-10-28-11-8-17(9-12-28)24(27-30)20-6-5-19(25)15-21(20)26/h4-7,14-15,17,30H,3,8-13H2,1-2H3/b27-24+ |
InChIキー |
KALRQORCIWJUIG-SOYKGTTHSA-N |
異性体SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)/C(=N\O)/C3=C(C=C(C=C3)F)F)OC |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(=NO)C3=C(C=C(C=C3)F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



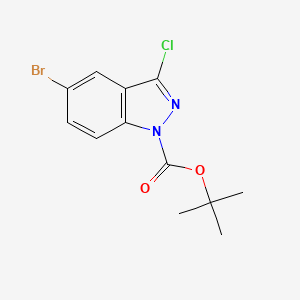

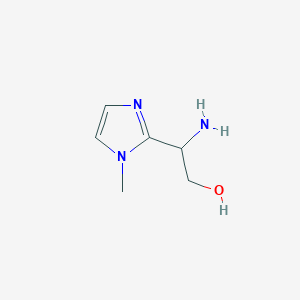


![2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13080697.png)


![Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13080708.png)
